![molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1](/img/structure/B1375948.png)

1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

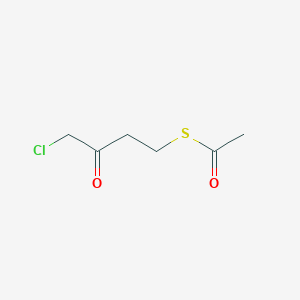

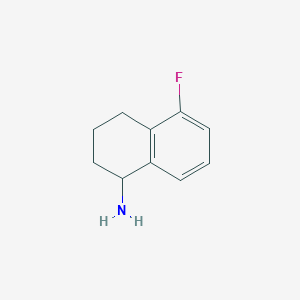

“1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole” is a chemical compound with the CAS Number: 1279717-11-1 . Its IUPAC name is 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 206.67 . It is a powder at room temperature . The melting point is between 145-147 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

- 1-Chloro-5-alkyl-5H-pyrido[4,3-b]benzo[f]indoles are synthesized from 1-alkyl-4-chloropyrrolo[3,2-c]pyridines. This synthesis involves a series of reactions including dehydration and reduction, leading to the formation of these compounds through cyclization with dichloromethylmethylether plus stannic chloride or by formylation and cyclodehydration with polyphosphoric acid (C. Nguyen, E. Bisagni, & J. Lhoste, 1986).

Crystal Structure Analysis

- The synthesis and crystal structure analysis of 9-Phenyl-β-carboline, a derivative of 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole, was studied. The compound's crystal structure was determined through X-ray diffraction, and the properties were further analyzed using NMR, IR, and mass spectroscopy (Ramu Meesala, M. Mordi, S. Mansor, & M. Rosli, 2014).

Electrochemical Polymerization

- Anodic coupling of dihydrobenzodipyrrole isomers, related to this compound, in acetonitrile produces polymeric films. These polymers demonstrate high conductivity and can undergo reversible oxidation. This study provides insights into the electrochemical properties of these compounds (G. Zotti, G. Schiavon, A. Berlin, R. Ferraccioli, G. Pagani, & F. Sannicolo, 1989).

Antifilarial Chemotherapy

- This compound derivatives have been explored for their potential in antifilarial chemotherapy. The structure-activity relationship of these compounds was analyzed, revealing their effectiveness against various filarial infections (S. Srivastava, A. Agarwal, P. Chauhan, S. Agarwal, A. Bhaduri, S. N. Singh, N. Fatima, & R. K. Chatterjee, 1999).

Antitumor Activity

- Research into the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, compounds related to this compound, shows promising results. These compounds have been tested in vitro and in vivo, using standard NCI protocols, indicating their potential as antineoplastic agents (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, & E. Bisagni, 1990).

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMAYMOEGHEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)

![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)

![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)